2-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine
Description
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18ClN3/c28-24-17-15-20(16-18-24)19-11-13-23(14-12-19)27-30-25(21-7-3-1-4-8-21)29-26(31-27)22-9-5-2-6-10-22/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RREZXVNHMVSZGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine is a compound belonging to the triazine family, characterized by its unique biphenyl and chloro substituents. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and materials science.
- Molecular Formula : C27H18ClN3
- Molecular Weight : 419.90 g/mol
- CAS Number : 182918-13-4
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Recent studies indicate that compounds related to triazine derivatives exhibit significant antimicrobial properties. For instance, the Minimum Inhibitory Concentration (MIC) values for various triazine derivatives have been reported between 2.50 to 20 µg/mL against a range of bacterial strains. The compound's structure suggests that it may inhibit bacterial DNA gyrase, a crucial enzyme for bacterial replication.
2. Anticancer Properties
Triazine derivatives have shown promising results in anticancer studies. A review of pyrazolo[4,3-e][1,2,4]triazine derivatives indicated that some compounds exhibited cytotoxic effects on cancer cell lines with IC50 values in the micromolar range (e.g., 5.8–5.9 µM) against various tumor types. Given the structural similarities, it is plausible that this compound may also demonstrate similar anticancer activity.
3. Antioxidant Activity
The antioxidant potential of triazine compounds has been evaluated using DPPH scavenging assays. Compounds exhibiting high DPPH scavenging percentages (up to 90%) suggest that they can effectively neutralize free radicals and may contribute to protective effects against oxidative stress.
Data Tables
| Biological Activity | Measurement Method | Result |
|---|---|---|
| Antimicrobial | MIC (µg/mL) | 2.50 - 20 |
| Anticancer | IC50 (µM) | 5.8 - 5.9 |
| Antioxidant | DPPH Scavenging (%) | Up to 90% |
Case Study 1: Antimicrobial Efficacy
A study conducted on various triazine derivatives highlighted the significant antimicrobial activity of related compounds against E. coli and Staphylococcus aureus. The tested compounds showed MIC values comparable to established antibiotics like ciprofloxacin.
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies on pyrazolo[4,3-e][1,2,4]triazine derivatives demonstrated their efficacy against MCF-7 and MDA-MB-231 breast cancer cell lines. The most potent analogs showed IC50 values significantly lower than those of conventional chemotherapeutics such as cisplatin.
Comparison with Similar Compounds
Table 1: Structural Features of Triazine Derivatives
| Compound Name | Substituents (Positions 2, 4, 6) | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine | 4'-Cl-biphenyl, Ph, Ph | 1443049-86-2 | C₂₇H₁₈ClN₃ | 419.91 |
| 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine (Isomer) | 3'-Cl-biphenyl, Ph, Ph | 1443049-84-0 | C₂₇H₁₈ClN₃ | 419.91 |
| 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine | 4-Br-Ph, Ph, Ph | 1073062-59-5 | C₂₀H₁₃BrN₃ | 375.24 |
| 2-(4-(4-Chloronaphthalen-1-yl)phenyl)-4,6-diphenyl-1,3,5-triazine | 4-(4-Cl-naphthyl)-Ph, Ph, Ph | 2088209-42-9 | C₃₁H₂₀ClN₃ | 469.96 |
| 2-[4'-Ethyl(1,1'-biphenyl)-4-yl]-4,6-bis(trichloromethyl)-1,3,5-triazine | 4'-Et-biphenyl, CCl₃, CCl₃ | 389579-66-2 | C₂₃H₁₅Cl₇N₃ | 571.56 |
| 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine | 4-F-Ph, Ph, Ph | 203450-08-2 | C₂₀H₁₃FN₃ | 314.34 |
Key Observations :
- Halogen Substitution : Bromine (e.g., 1073062-59-5) and fluorine (203450-08-2) substituents modulate electron-withdrawing effects, impacting optoelectronic performance .
- Extended Conjugation : The naphthalene-substituted derivative (2088209-42-9) exhibits higher molecular weight and enhanced π-conjugation, likely improving charge transport in OLEDs .
- Trichloromethyl Groups : The ethyl-biphenyl compound (389579-66-2) demonstrates extreme electronegativity due to trichloromethyl groups, making it suitable for radical polymerization or flame retardants .
Key Observations :
- The target compound is typically synthesized via nucleophilic aromatic substitution, where a chloro-substituted triazine precursor reacts with a biphenyl lithium or Grignard reagent .
- Brominated derivatives often require transition metal-catalyzed cross-coupling (e.g., Suzuki), increasing synthetic complexity .
Physical and Chemical Properties
Table 3: Comparative Physical Properties
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
